molecular formula C10H6N2O2S B1529393 3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol CAS No. 1343081-94-6

3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol

Cat. No. B1529393
CAS RN: 1343081-94-6
M. Wt: 218.23 g/mol
InChI Key: VUNUDJVWRMJHGP-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol (BFO-ODT) is an organic compound belonging to the oxadiazole family of heterocyclic compounds. It is a sulfur-containing heterocycle, consisting of an oxadiazole ring with an attached benzofuran group. BFO-ODT has been studied for its potential applications in medicinal chemistry, materials science, and biochemistry.

Scientific Research Applications

Anticancer Research

The benzofuran moiety is recognized for its potential in anticancer therapy. Studies have shown that benzofuran derivatives exhibit promising anticancer properties . The presence of the 1,2,4-oxadiazole ring in the compound could enhance these properties, as oxadiazoles are known for their biological activities, including antitumor effects. Researchers can explore the efficacy of 3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol in inhibiting cancer cell growth through in vitro and in vivo studies.

Antibacterial Applications

Benzofuran derivatives have been reported to possess antibacterial properties . The thiol group in 3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol could be modified to target specific bacterial enzymes or pathways, making it a potential candidate for developing new antibacterial agents. This application is particularly relevant in the face of rising antibiotic resistance.

Antifungal Agents

Similar to their antibacterial applications, benzofuran compounds also show antifungal activity . The compound could be tested against a range of fungal species to assess its effectiveness as an antifungal agent, which could lead to the development of new treatments for fungal infections.

Drug Discovery and Medicinal Chemistry

The structural complexity and diverse biological activities of benzofuran derivatives make them attractive targets in drug discovery and medicinal chemistry . 3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol could serve as a scaffold for synthesizing novel drugs with improved pharmacokinetic and pharmacodynamic profiles.

Material Sciences

The unique electronic properties of benzofuran and oxadiazole rings can be exploited in material sciences . This compound could be used in the design and synthesis of organic semiconductors, which are crucial for developing flexible electronic devices.

Agrochemical Research

Benzofuran derivatives have found applications in agrochemicals due to their bioactivity . The compound 3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol could be investigated for its potential use as a pesticide or herbicide, contributing to the development of new agrochemical products.

Enzyme Inhibition Studies

The thiol group in the compound can interact with enzymes through covalent bonding, making it a potential inhibitor for enzymatic reactions . This property can be utilized in biochemical studies to understand enzyme mechanisms or to develop enzyme-based assays.

Antioxidant Properties

Benzofuran derivatives are known to exhibit antioxidant properties . The compound could be evaluated for its ability to scavenge free radicals, which is important in preventing oxidative stress-related diseases.

Mechanism of Action

Target of Action

Benzofuran compounds, which are part of the structure of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used in the treatment of various diseases, including skin diseases such as cancer or psoriasis .

Mode of Action

Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells . This suggests that 3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol may interact with its targets to inhibit cell growth, particularly in cancer cells.

Biochemical Pathways

It is known that reactive oxygen species (ros) play a role in the biological activities of benzofuran compounds . ROS can attack lipids in cell membranes and also attack DNA, inducing oxidations that cause membrane damage such as membrane lipid peroxidation and a decrease in membrane fluidity and also cause DNA mutation leading to cancer .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds .

Result of Action

Based on the known activities of benzofuran compounds, it can be inferred that this compound may have potential anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action Environment

It is known that changes in lifestyle and environmental factors have emerged as leading causes of cancer . Therefore, these factors may potentially influence the action and efficacy of this compound.

properties

IUPAC Name

3-(1-benzofuran-2-yl)-2H-1,2,4-oxadiazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2S/c15-10-11-9(12-14-10)8-5-6-3-1-2-4-7(6)13-8/h1-5H,(H,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNUDJVWRMJHGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NC(=S)ON3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol
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3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol
Reactant of Route 3
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3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol
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3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol
Reactant of Route 5
3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol
Reactant of Route 6
3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol

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